molecular formula C5H9NO4S B13633622 2-Methyl-1,1-dioxo-1lambda6,2-thiazolidine-3-carboxylicacid

2-Methyl-1,1-dioxo-1lambda6,2-thiazolidine-3-carboxylicacid

Cat. No.: B13633622
M. Wt: 179.20 g/mol
InChI Key: JHFCWIOKPTUYTK-UHFFFAOYSA-N
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Description

2-Methyl-1,1-dioxo-1lambda6,2-thiazolidine-3-carboxylic acid is a heterocyclic compound containing sulfur and nitrogen atoms in its structure. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,1-dioxo-1lambda6,2-thiazolidine-3-carboxylic acid typically involves the reaction of thiosemicarbazide with an appropriate carboxylic acid derivative under controlled conditions. One common method involves the use of stearic acid and thiosemicarbazide in the presence of phosphorus oxychloride (POCl3) to produce the desired compound . The reaction conditions, such as temperature and solvent, are carefully optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of 2-Methyl-1,1-dioxo-1lambda6,2-thiazolidine-3-carboxylic acid often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps are implemented to ensure the compound meets industrial standards. Techniques such as crystallization and chromatography are commonly used for purification.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,1-dioxo-1lambda6,2-thiazolidine-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and amine derivatives. These products have their own unique properties and applications, further expanding the utility of 2-Methyl-1,1-dioxo-1lambda6,2-thiazolidine-3-carboxylic acid in various fields.

Scientific Research Applications

2-Methyl-1,1-dioxo-1lambda6,2-thiazolidine-3-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Methyl-1,1-dioxo-1lambda6,2-thiazolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1,1-dioxo-1lambda6,2-thiazolidine-3-carboxylic acid is unique due to its specific combination of sulfur and nitrogen atoms in a five-membered ring structure. This configuration imparts unique chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C5H9NO4S

Molecular Weight

179.20 g/mol

IUPAC Name

2-methyl-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid

InChI

InChI=1S/C5H9NO4S/c1-6-4(5(7)8)2-3-11(6,9)10/h4H,2-3H2,1H3,(H,7,8)

InChI Key

JHFCWIOKPTUYTK-UHFFFAOYSA-N

Canonical SMILES

CN1C(CCS1(=O)=O)C(=O)O

Origin of Product

United States

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